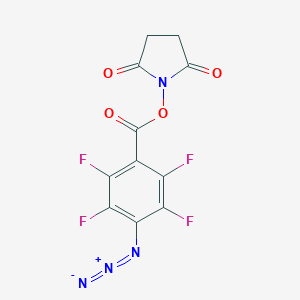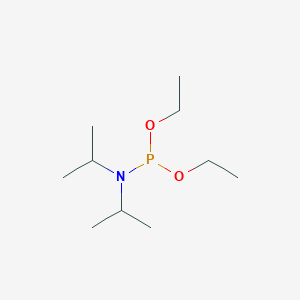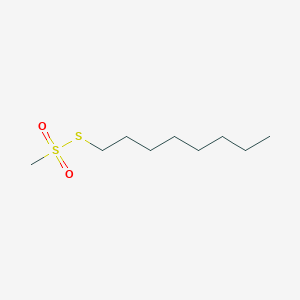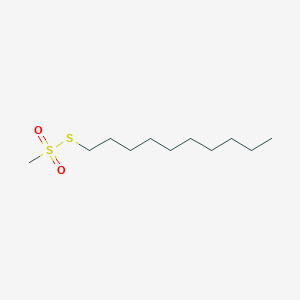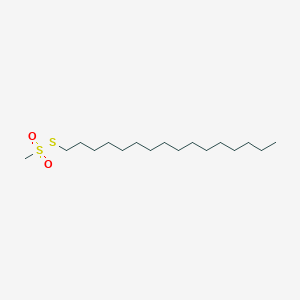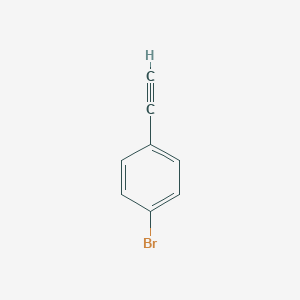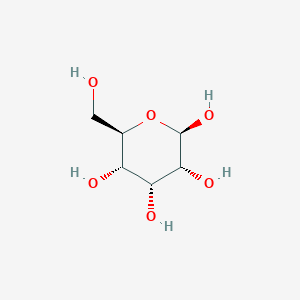
beta-D-allose
概要
説明
Beta-D-Allose is a rare sugar member of the aldohexose family and a C3 epimer of glucose . It has been investigated using laser ablation in combination with high-resolution rotational spectroscopy . The position of the hydroxyl groups in allose allows the formation of considerably stronger intramolecular hydrogen bonds than in glucose .
Molecular Structure Analysis
The conformational landscape of beta-D-allose was investigated using laser ablation in combination with high-resolution rotational spectroscopy . Three species were identified, exhibiting a counter-clockwise intramolecular hydrogen bond network .
Chemical Reactions Analysis
The chemistry of D-Allose, regarding the regioselectivity in protective reactions and glycosidations, has been scarcely explored . Axial O-3 was the preferred site of glycosylation for α-anomers, whereas equatorial O-4 was the preferred site for a β-anomer .
Physical And Chemical Properties Analysis
In a dimethyl sulfoxide solution, D-Allose exists in four ring structures, including α-D-allose-1,4-furanose, β-D-allose-1,4-furanose, α-D-allose-1,5-pyranose, and β-D-allose-1,5-pyranose, with proportions of 3.5:5:14:77.5, respectively .
科学的研究の応用
- Summary : Beta-D-allose, also known as beta-D-allopyranose, is a rare monosaccharide that has an 80% sweetness relative to table sugar but is ultra-low calorie and non-toxic . This makes it an ideal candidate to replace table sugar in food products .
- Methods : It can be used directly as a sweetener in various food products .
- Results : The use of beta-D-allose as a sweetener can help reduce the calorie content of food products, making them healthier .
- Summary : Beta-D-allose has demonstrated various pharmaceutical activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .
- Methods : It can be used in the formulation of various pharmaceutical products .
- Results : The use of beta-D-allose in pharmaceutical products can help enhance their therapeutic effects .
- Summary : The biotechnological production of beta-D-allose has become a research hotspot in recent years .
- Methods : It can be produced from D-psicose using beta-D-allose-producing enzymes .
- Results : The biotechnological production of beta-D-allose can help meet the increasing demand for this rare sugar in various industries .
- Summary : Beta-D-allose displays unique health benefits and physiological functions in the health care field .
- Methods : It can be used in the formulation of various health care products .
- Results : The use of beta-D-allose in health care products can help enhance their health benefits .
- Summary : Beta-D-allose has been found to induce G1 cell cycle arrest in hepatocellular carcinoma cells .
- Methods : It can be used in the treatment of hepatocellular carcinoma .
- Results : The use of beta-D-allose in the treatment of hepatocellular carcinoma can help inhibit the growth of cancer cells .
Food Industry
Pharmaceutical Industry
Biotechnology
Health Care
Clinical Treatment
Sweetener Industry
- Summary : Beta-D-allose has been found to have anti-osteoporotic properties .
- Methods : It can be used in the formulation of various health care products aimed at preventing or treating osteoporosis .
- Results : The use of beta-D-allose in such products can help enhance their anti-osteoporotic effects .
- Summary : Beta-D-allose has been found to have neuroprotective properties .
- Methods : It can be used in the formulation of various health care products aimed at protecting the nervous system .
- Results : The use of beta-D-allose in such products can help enhance their neuroprotective effects .
- Summary : Beta-D-allose has been found to have antioxidative properties .
- Methods : It can be used in the formulation of various health care products aimed at preventing or treating oxidative stress-related conditions .
- Results : The use of beta-D-allose in such products can help enhance their antioxidative effects .
- Summary : Beta-D-allose is regarded as a functional biological material due to its potential applications as a low-calorie sweetener .
- Methods : It can be used as a low-calorie sweetener in various food products .
- Results : The use of beta-D-allose as a sweetener can help reduce the calorie content of food products, making them healthier .
- Summary : Beta-D-allose is regarded as a functional biological material due to its potential applications as an antioxidant .
- Methods : It can be used as an antioxidant in various food products .
- Results : The use of beta-D-allose as an antioxidant can help enhance the antioxidative properties of food products .
- Summary : Beta-D-allose is regarded as a functional biological material due to its potential applications as an immunosuppressant .
- Methods : It can be used as an immunosuppressant in various pharmaceutical products .
- Results : The use of beta-D-allose as an immunosuppressant can help enhance the immunosuppressive properties of pharmaceutical products .
Anti-Osteoporotic Activity
Neuroprotective Activity
Antioxidative Activity
Low-Calorie Sweeteners
Antioxidants
Immunosuppressants
Safety And Hazards
特性
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QZABAPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015883 | |
| Record name | beta-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-allose | |
CAS RN |
7283-09-2 | |
| Record name | β-D-Allopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Allopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-ALLOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



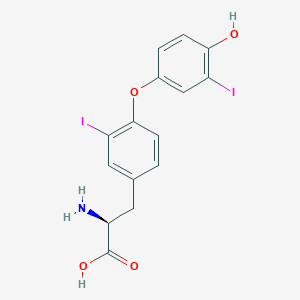
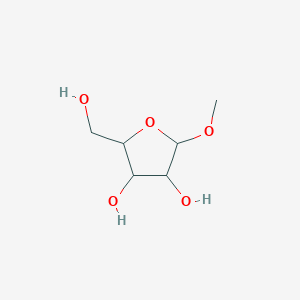
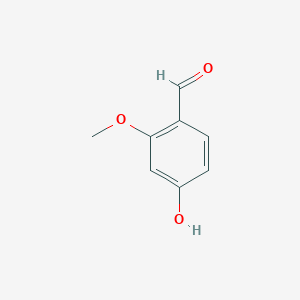
![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)
![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)
